2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate
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Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl 3-[(4-chlorophenyl)carbamoyl]propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxyphenyl group, a chlorophenyl group, and a carbamoyl propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 3-[(4-chlorophenyl)carbamoyl]propanoate typically involves the esterification of 3-(4-chlorophenyl)carbamoylpropanoic acid with 2-(3-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 3-[(4-chlorophenyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in aqueous solution, while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Hydrolysis: 3-(4-Chlorophenyl)carbamoylpropanoic acid and 2-(3-methoxyphenyl)-2-oxoethanol.
Reduction: 2-(3-Methoxyphenyl)-2-hydroxyethyl 3-[(4-chlorophenyl)carbamoyl]propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)-2-oxoethyl 3-[(4-chlorophenyl)carbamoyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 3-[(4-chlorophenyl)carbamoyl]propanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in regulating gene expression and have implications in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound shares the chlorophenyl group and has similar biological activities.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound contains a methoxyphenyl group and is used in similar research applications.
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl 3-[(4-chlorophenyl)carbamoyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual presence of methoxy and chlorophenyl groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C19H18ClNO5 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(4-chloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H18ClNO5/c1-25-16-4-2-3-13(11-16)17(22)12-26-19(24)10-9-18(23)21-15-7-5-14(20)6-8-15/h2-8,11H,9-10,12H2,1H3,(H,21,23) |
InChI Key |
MFSWHWYNTRRHSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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